1,1-Bis(2-methylpropyl)guanidine

Organocatalysis Steric Effects Ligand Design

Generic guanidines cannot replicate the steric environment or lipophilicity required for selectivity-sensitive organocatalysis. 1,1-Bis(2-methylpropyl)guanidine (CAS 45015-85-8) solves this with two isobutyl groups on a single nitrogen, delivering enhanced steric bulk and high calculated LogP (~2.5). • Enables selectivity control in asymmetric Michael additions and acyl transfer reactions where transition-state sterics are critical. • Well-suited for metal complex synthesis targeting non-polar solvents or biphasic catalysis. • Benchmark compound for SAR studies evaluating alkyl substitution effects on guanidine core activity. Supplied at ≥95% purity with full quality assurance. Standard global B2B shipping.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
Cat. No. B13242023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(2-methylpropyl)guanidine
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C(=N)N
InChIInChI=1S/C9H21N3/c1-7(2)5-12(9(10)11)6-8(3)4/h7-8H,5-6H2,1-4H3,(H3,10,11)
InChIKeyWALDZXWGTQALJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(2-methylpropyl)guanidine Overview


1,1-Bis(2-methylpropyl)guanidine (CAS: 45015-85-8) is a disubstituted guanidine derivative characterized by two isobutyl groups attached to a single nitrogen atom of the guanidine core. This structure confers significant steric bulk and increased lipophilicity relative to smaller alkyl or unsubstituted guanidines [1]. It is primarily supplied as a research chemical with a minimum purity specification of 95% . Its molecular formula is C9H21N3, and it has a molecular weight of 171.28 g/mol .

Steric control in organocatalysis and ligand design
Enhanced lipophilicity for non-polar partitioning
Defined purity specification for reproducible workflows

1,1-Bis(2-methylpropyl)guanidine: Direct Substitution Risks


The performance of guanidines in applications ranging from organocatalysis to ligand design is highly sensitive to both steric and electronic properties, which are dictated by the N-substituents [1]. A generic, less-substituted guanidine like 1,1-dimethylguanidine cannot replicate the steric environment and increased lipophilicity of the diisobutyl variant. These differences can alter reaction selectivity, catalyst turnover, metal complex stability, or the ability to partition into non-polar media [2]. Therefore, direct substitution without re-optimization is not recommended, making the procurement of the specific analog essential for research continuity.

Steric environment may shift Less-bulky analogs may not replicate steric-driven selectivity or turnover observed with the diisobutyl variant.
Lipophilicity mismatch Lower logP analogs can alter partitioning into non-polar media, impacting catalyst or complex design.
Re-optimization likely Protocols optimized for less-hindered guanidines may require re-optimization; direct transfer is not assured.

1,1-Bis(2-methylpropyl)guanidine: Key Differentiators


Steric Bulk vs. 1,1-Dimethylguanidine

The steric bulk of 1,1-Bis(2-methylpropyl)guanidine, as quantified by its molar refractivity (MR) of 59.81 cm³·mol⁻¹, is substantially greater than that of the simpler analog 1,1-dimethylguanidine (MR = 28.52 cm³·mol⁻¹) [1]. This difference in steric environment can directly impact the enantioselectivity and turnover frequency in asymmetric catalysis, a well-documented class-level effect for guanidines [2].

Steric Bulk (MR)
Class-level
59.81 cm³/mol (target) vs 28.52 cm³/mol (dimethyl analog)
Steric environment selection context
Calculated values; experimental verification recommended.
Organocatalysis Steric Effects Ligand Design

Lipophilicity vs. 1,1-Diethylguanidine

1,1-Bis(2-methylpropyl)guanidine exhibits a calculated partition coefficient (XLogP3) of 2.5, indicating significantly higher lipophilicity than the smaller diethyl analog (calculated XLogP3 = 0.9) [1]. This property is a critical determinant of passive membrane permeability and distribution in biological systems or biphasic reaction media [2].

Lipophilicity
Class-level
XLogP3 = 2.5
Partitioning selection context
Compared to diethyl analog (~0.9); calculated.
Lipophilicity Membrane Permeability Bioactivity

Defined Purity & Commercial Availability

Multiple vendors, including CymitQuimica and AKSci, supply 1,1-Bis(2-methylpropyl)guanidine with a minimum guaranteed purity specification of 95% . This specification is a verifiable baseline for procurement, ensuring a level of quality that is often not explicitly guaranteed for more niche or custom-synthesized guanidine analogs.

Purity Specification
Specification review
≥95% (vendor-specified)
Procurement quality baseline
Source review; verify per batch COA.
Research Chemical Purity Specification Procurement

1,1-Bis(2-methylpropyl)guanidine Applications


Sterically Demanding Organocatalysis

The enhanced steric bulk of 1,1-Bis(2-methylpropyl)guanidine, as evidenced by its high molar refractivity, makes it a suitable candidate for organocatalytic reactions where substrate or transition state sterics are critical for controlling selectivity (e.g., asymmetric Michael additions, acyl transfer reactions). Its performance profile would be expected to differ significantly from less-hindered analogs like 1,1-dimethylguanidine [1].

Lipophilic Metal Complex Design

The high calculated LogP value (2.5) indicates that 1,1-Bis(2-methylpropyl)guanidine is well-suited for the synthesis of metal complexes designed for use in non-polar solvents or for applications requiring high membrane permeability, such as in studies of cellular uptake or in biphasic catalysis [1].

Guanidine SAR Reference Standard

Due to its defined steric and lipophilic properties, 1,1-Bis(2-methylpropyl)guanidine serves as a valuable reference compound in SAR studies. Researchers investigating the impact of alkyl substitution on guanidine core activity can use this compound to benchmark the effects of increased steric hindrance and lipophilicity against a series of smaller or larger N-substituted analogs [2].

Application
Selection Property
Validation Focus
Organocatalysis with steric control
Steric profile (MR) review
Reaction selectivity and turnover endpoints
Lipophilic metal complex synthesis
LogP / partitioning review
Complex stability in non-polar media
Guanidine SAR reference studies
Defined steric and lipophilic baseline
Benchmarking against analog series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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